molecular formula C11H14O B3416879 2-(2,3-dihydro-1H-inden-4-yl)ethanol CAS No. 100058-37-5

2-(2,3-dihydro-1H-inden-4-yl)ethanol

Cat. No.: B3416879
CAS No.: 100058-37-5
M. Wt: 162.23 g/mol
InChI Key: RDMVVOHWOPSDJY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-4-yl)ethanol is a secondary alcohol featuring a fused bicyclic indene backbone substituted with an ethanol group at the 4-position. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and aromatic stability from the indenyl system. The compound has been synthesized as an intermediate in medicinal chemistry, particularly for antitubercular agents like bedaquiline analogs, where its role in enhancing target binding or solubility is critical . Its indenyl core is structurally analogous to bioactive molecules in CNS drugs, enzyme inhibitors, and metal-chelating ligands, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-7-10-4-1-3-9-5-2-6-11(9)10/h1,3-4,12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVOHWOPSDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303332
Record name 2,3-Dihydro-1H-indene-4-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100058-37-5
Record name 2,3-Dihydro-1H-indene-4-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100058-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indene-4-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-(2,3-dihydro-1H-inden-4-yl)acetaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is carried out under mild conditions, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 2-(2,3-Dihydro-1H-inden-4-yl)acetaldehyde or 2-(2,3-dihydro-1H-inden-4-yl)acetone.

    Reduction: 2-(2,3-Dihydro-1H-inden-4-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and applications of 2-(2,3-dihydro-1H-inden-4-yl)ethanol and related indenyl derivatives:

Compound Name Functional Groups/Substituents Biological Activity/Application Key Differences from Target Compound Reference
This compound Ethanol group at C4 Intermediate in antitubercular drugs Reference compound
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Ketone, pyrrolidine at C5 Psychoactive (cathinone derivative) Ketone and pyrrolidine enhance lipophilicity and CNS penetration
ICI 118551 Ether-linked propanolamine chain at C4 β-blocker (cardiovascular drug) Ether and amine groups confer β-adrenergic receptor affinity
Lubazodone Morpholine-ether at C4, fluorine at C7 Antidepressant (SSRI/SNRI hybrid) Fluorine and morpholine improve metabolic stability
2-((2,3-Dihydro-1H-inden-5-yl)oxy)acetic acid Acetic acid group at C5 Metal chelation (Cu/Zn complexes) Carboxylic acid enables coordination with metal ions
GDC-0879 Hydroxyimino, pyrazole, ethanol at C5 B-Raf kinase inhibitor (anticancer) Pyrazole and hydroxyimino enhance kinase selectivity

Key Research Findings

  • Antitubercular Activity: The ethanol group in bedaquiline analogs improves solubility, enhancing bioavailability compared to bromo or cyano substituents .
  • CNS Penetration: Cathinone derivatives () exhibit higher blood-brain barrier permeability due to lipophilic pyrrolidine groups, unlike the polar ethanol group in the target compound .
  • Enzyme Inhibition: Hydroxamic acid derivatives () show 100-fold higher aggrecanase inhibition than ethanol-containing analogs, attributed to stronger zinc chelation .

Biological Activity

2-(2,3-dihydro-1H-inden-4-yl)ethanol, a compound derived from the indene family, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 772-28-1
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its hydroxyl group, which allows for the formation of hydrogen bonds with various biological molecules. This interaction can influence enzyme activities and receptor binding, although specific pathways and molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 375 to 3000 µg/mL, suggesting a moderate level of potency .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for further exploration in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study focused on the synthesis of derivatives related to this compound and evaluated their antimicrobial efficacy. The study found that certain derivatives exhibited enhanced antimicrobial activity compared to the parent compound. The research highlighted the importance of structural modifications in improving biological activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies indicated that the compound forms stable complexes with proteins involved in microbial metabolism and inflammation, supporting its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-inden-4-yl)ethanol
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2-(2,3-dihydro-1H-inden-4-yl)ethanol

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